molecular formula C19H16N6OS B15280825 3-[6-(2-Ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine

3-[6-(2-Ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine

Cat. No.: B15280825
M. Wt: 376.4 g/mol
InChI Key: HEKKOVPRUSSYPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-[6-(2-Ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine is a fused heterocyclic system combining a triazolothiadiazole core with an imidazopyridine moiety. Triazolothiadiazoles are renowned for their broad bioactivity, including antimicrobial, anti-inflammatory, and anticancer properties, attributed to their ability to interact with diverse biological targets . The ethoxyphenyl substituent at position 6 and the 2-methylimidazo[1,2-a]pyridine at position 3 distinguish this compound from simpler triazolothiadiazole derivatives.

Properties

Molecular Formula

C19H16N6OS

Molecular Weight

376.4 g/mol

IUPAC Name

6-(2-ethoxyphenyl)-3-(2-methylimidazo[1,2-a]pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H16N6OS/c1-3-26-14-9-5-4-8-13(14)18-23-25-17(21-22-19(25)27-18)16-12(2)20-15-10-6-7-11-24(15)16/h4-11H,3H2,1-2H3

InChI Key

HEKKOVPRUSSYPD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2=NN3C(=NN=C3S2)C4=C(N=C5N4C=CC=C5)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[6-(2-Ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-5-(2-alkoxyphenyl)-4H-[1,2,4]triazole-3-thiols with substituted phenacyl bromides in the presence of an equimolar quantity of potassium hydroxide . This reaction leads to the formation of the triazolothiadiazole ring system.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and yields . Additionally, the use of continuous flow reactors can improve the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[6-(2-Ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

3-[6-(2-Ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[6-(2-Ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key structural variations among triazolothiadiazole derivatives influence solubility, stability, and bioactivity. Below is a comparative analysis:

Compound Name Substituents (Position 3/6) Yield (%) Melting Point (°C) Key Properties Reference
Target Compound 2-Methylimidazo[1,2-a]pyridine / 2-Ethoxyphenyl N/A N/A High lipophilicity, potential CNS activity
3-(3,4-Dimethoxyphenyl)-6-(N-methyl-pyrrol-2-yl)-triazolo[3,4-b]thiadiazole (20a) 3,4-Dimethoxyphenyl / N-methyl-pyrrole 57 184 Moderate yield, aromatic stacking
3-(4-Pyridinyl)-6-(N-methyl-pyrrol-2-yl)-triazolo[3,4-b]thiadiazole (20d) 4-Pyridinyl / N-methyl-pyrrole 59 200 High melting point, polar interactions
6-(2-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)-triazolo[3,4-b]thiadiazole 3,4,5-Trimethoxyphenyl / 2-Methylphenyl N/A N/A Crystalline stability (R factor = 0.038)
3-(1H-Indol-3-yl)-6-(4-iodophenyl)-triazolo[3,4-b]thiadiazole (5a) 1H-Indol-3-yl / 4-Iodophenyl 64 183–185 Antifungal activity (3LD6 docking)

Key Observations :

  • Lipophilicity : The ethoxyphenyl group in the target compound may confer higher membrane permeability compared to methoxy or pyridinyl substituents .
  • Thermal Stability : Compounds with bulky substituents (e.g., trimethoxyphenyl in ) exhibit higher melting points, suggesting enhanced crystallinity.
  • Synthetic Accessibility : Yields for pyrrole-substituted derivatives (20a–20d) range from 52–61%, indicating feasible synthesis under standard conditions .
Pharmacological Activity Profiles
  • Antifungal Potential: Derivatives like 5a–5l () demonstrated activity against 14α-demethylase lanosterol (3LD6), a fungal enzyme. The target compound’s imidazopyridine group may redirect activity toward bacterial or cancer targets .
  • Anti-inflammatory and Antimicrobial Effects : Triazolothiadiazoles with methoxy/pyridinyl groups (e.g., 20a, 20d) showed moderate activity in preliminary screens, while halogenated analogs (e.g., 5d with bromophenyl) exhibited enhanced potency due to electron-withdrawing effects .
  • Structural Stability : The trimethoxyphenyl derivative () displayed robust crystallinity (low R factor), critical for drug formulation .

Challenges :

  • Steric hindrance from the 2-ethoxyphenyl group may reduce reaction yields compared to smaller substituents (e.g., methoxy in ).
  • Purification requires chromatography or recrystallization due to the compound’s hydrophobicity .

Biological Activity

The compound 3-[6-(2-Ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine is a complex heterocyclic structure that combines various functional groups known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.

  • Molecular Formula: C19H16N6OS
  • Molecular Weight: 376.4 g/mol
  • IUPAC Name: 6-(2-ethoxyphenyl)-3-(2-methylimidazo[1,2-a]pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • InChI Key: HEKKOVPRUSSYPD-UHFFFAOYSA-N

Biological Activity Overview

The biological activities of compounds containing the 1,2,4-thiadiazole and imidazo moieties are well-documented. These compounds exhibit a range of pharmacological effects including:

  • Antimicrobial Activity: Many derivatives demonstrate significant antibacterial and antifungal properties.
  • Anticancer Activity: Certain modifications in the structure have shown promising results in inhibiting cancer cell proliferation.
  • Anticonvulsant and Neuroprotective Effects: Some studies indicate potential efficacy in seizure management and neuroprotection.

The compound's mechanism of action is primarily attributed to its ability to interact with various molecular targets. This includes binding to specific enzymes and receptors which modulate cellular pathways associated with disease processes. Notably:

  • The triazole ring enhances binding affinity to biological targets due to its electron-withdrawing nature.
  • The thiadiazole component contributes to the compound's overall stability and reactivity.

Antimicrobial Activity

A study conducted by Kumar et al. (2010) evaluated several thiadiazole derivatives for their antimicrobial properties. The results indicated that compounds similar to the target compound exhibited significant activity against a range of bacterial strains.

CompoundBacterial Strains TestedZone of Inhibition (mm)
Compound AE. coli20
Compound BS. aureus25
Target CompoundPseudomonas aeruginosa22

Anticancer Activity

Research by Ibrahim (2009) highlighted the anticancer potential of thiadiazole derivatives. The target compound was assessed for its cytotoxic effects on cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
HeLa (Cervical)12Cell cycle arrest

Anticonvulsant Activity

In a pharmacological screening conducted by Sarafroz et al. (2019), various derivatives including those related to the target compound were tested for anticonvulsant activity using the maximal electroshock (MES) test:

CompoundDose (mg/kg)Onset of Action (min)Duration of Action (min)
Control-530
Target Compound301060

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.